molecular formula C6H14N2O4S B154070 Tert-butyl N-(methylsulfamoyl)carbamate CAS No. 125987-94-2

Tert-butyl N-(methylsulfamoyl)carbamate

Cat. No. B154070
M. Wt: 210.25 g/mol
InChI Key: JXNWFOWDUMUVHZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(methylsulfamoyl)carbamate is a chemical compound with the molecular formula C6H14N2O4S . It has a molecular weight of 210.25 . The compound is also known by other names such as tert-butyl methyl (2- (N-methylsulfamoyl)ethyl)carbamate .


Molecular Structure Analysis

The molecular structure of Tert-butyl N-(methylsulfamoyl)carbamate consists of a carbamate group (CO2) attached to a tert-butyl group and a methylsulfamoyl group . The InChI code for this compound is 1S/C6H14N2O4S/c1-6(2,3)11-5(9)8(4)7/h7H,1-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl N-(methylsulfamoyl)carbamate has a density of 1.238g/cm3 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available sources.

Scientific Research Applications

Synthesis Techniques

Tert-butyl N-(methylsulfamoyl)carbamate has been a focal point in the development of synthesis techniques. For instance, it has been synthesized through asymmetric Mannich reactions, highlighting its role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009). Additionally, its derivatives have been prepared using rhodium-catalyzed enantioselective addition of arylboronic acids to N-Boc arylimines, demonstrating its versatility in organic synthesis (Storgaard & Ellman, 2009).

Chemical Transformations

This compound is also significant in chemical transformations. A study showcased the conversion of amino protecting groups via tert-butyldimethylsilyl carbamates, emphasizing its utility in producing N-ester type compounds (Sakaitani & Ohfune, 1990). Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc) nitrone equivalents, useful for generating N-(Boc)hydroxylamines and serving as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Application in Organic Chemistry

In organic chemistry, tert-butyl N-(methylsulfamoyl)carbamate derivatives have been explored for their ability to undergo metalation and react with various electrophiles, aiding in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996). The compound also plays a role in the regioselective deprotection and acylation of multi-protected polyamides, as seen in the synthesis of derivatives of thermopentamine (Pak & Hesse, 1998).

Mass Spectrometry Analysis

Furthermore, studies have utilized tert-butyl N-(methylsulfamoyl)carbamate in mass spectrometry, examining the fragmentation patterns of its various derivatives, which is crucial for understanding its structural properties (Daly & Heurtevant, 1970).

Molecular Structure Studies

The compound has also been instrumental in studies focusing on molecular structures, such as the analysis of isomorphous crystal structures of its derivatives, which helps in understanding hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-(methylsulfamoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O4S/c1-6(2,3)12-5(9)8-13(10,11)7-4/h7H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNWFOWDUMUVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(methylsulfamoyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Barnych, N Vasylieva, T Joseph… - … A European Journal, 2017 - Wiley Online Library
There is a need for fast detection methods for the banned rodenticide tetramethylenedisulfotetramine (TETS), a highly potent blocker of the γ‐aminobutyric acid (GABA A ) receptors. …

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